3-Hydroxy-5-methylphenylboronic acid
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Overview
Description
3-Hydroxy-5-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3 It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to two hydroxyl groups and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenylboronic alcohols.
Substitution: It participates in electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, phenylboronic alcohols, and various substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-5-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: The compound is utilized in the development of sensors for detecting carbohydrates and other biomolecules.
Industry: The compound is employed in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-hydroxy-5-methylphenylboronic acid exerts its effects involves the interaction of the boronic acid group with diols and other nucleophiles. This interaction forms reversible covalent bonds, making it useful in sensing and separation applications. The molecular targets include hydroxyl-containing molecules, and the pathways involved are primarily based on boron-oxygen chemistry.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Chloro-5-methylphenylboronic acid
Comparison: Compared to these similar compounds, 3-hydroxy-5-methylphenylboronic acid is unique due to its hydroxyl group, which enhances its reactivity and versatility in chemical reactions. The presence of the hydroxyl group also allows for additional hydrogen bonding interactions, making it particularly useful in applications requiring strong and specific binding.
Properties
IUPAC Name |
(3-hydroxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSWVVOTJWCGJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681569 |
Source
|
Record name | (3-Hydroxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-79-5 |
Source
|
Record name | B-(3-Hydroxy-5-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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